

# Application Note and Experimental Protocol: Synthesis of 5-Tert-butylNonan-5-ol

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## Compound of Interest

Compound Name: 5-Tert-butylNonan-5-ol

Cat. No.: B15489656

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## Abstract

This document provides a detailed experimental protocol for the synthesis of the tertiary alcohol, **5-tert-butylNonan-5-ol**. The synthesis is achieved via a Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.<sup>[1]</sup> Specifically, this protocol outlines the reaction of n-butyLMagnesium bromide with ethyl pivalate. The addition of two equivalents of the Grignard reagent to the ester results in the formation of the desired tertiary alcohol.<sup>[2]</sup> This application note includes a step-by-step methodology, a summary of reactants and expected products in a tabular format, and a visual representation of the experimental workflow. This guide is intended for researchers and professionals in the fields of organic synthesis and drug development.

## Introduction

Tertiary alcohols are important structural motifs in many organic molecules, including pharmaceuticals and specialty chemicals. The Grignard reaction remains a cornerstone of organic synthesis for the preparation of alcohols.<sup>[1][3]</sup> The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of an aldehyde, ketone, or ester.<sup>[2][3]</sup> When an ester is used as the substrate, two equivalents of the Grignard reagent add to the carbonyl group to produce a tertiary alcohol, where two of the alkyl substituents are identical.<sup>[2]</sup> This protocol details the synthesis of **5-tert-butylNonan-5-ol**, a tertiary alcohol, by reacting ethyl pivalate with an excess of n-butyLMagnesium bromide.

## Quantitative Data Summary

The following table summarizes the reactants used and the expected product with their corresponding properties and quantities.

Compound	Molecular Formula	Molar Mass (g/mol)	Amount (mmol)	Volume (mL)	Mass (g)	Density (g/mL)	Role
Magnesium Turnings	Mg	24.31	120	-	2.92	-	Reagent
1-Bromobutane	C <sub>4</sub> H <sub>9</sub> Br	137.02	110	11.5	15.07	1.276	Reagent
Ethyl Pivalate	C <sub>7</sub> H <sub>14</sub> O <sub>2</sub>	130.18	50	6.4	6.51	0.856	Substrate
Diethyl Ether (anhydrous)	(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> O	74.12	-	250	-	0.713	Solvent
Hydrochloric Acid (1 M)	HCl	36.46	-	100	-	~1.0	Quenching
Saturated Sodium Bicarbonate	NaHCO <sub>3</sub>	84.01	-	50	-	~1.0	Neutralization
Saturated Sodium Chloride	NaCl	58.44	-	50	-	~1.2	Washing
Anhydrous Magnesium Sulfate	MgSO <sub>4</sub>	120.37	-	-	As needed	-	Drying Agent
5-Tert-butylnonan-5-ol	C <sub>13</sub> H <sub>28</sub> O	200.36	50 (theoretic)	-	10.02 (theoretic)	-	Product

an-5-ol

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## Experimental Protocol

### 1. Preparation of the Grignard Reagent (n-butylmagnesium bromide)

- 1.1. A 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of dry nitrogen.
- 1.2. After cooling to room temperature, magnesium turnings (2.92 g, 120 mmol) are added to the flask.
- 1.3. Anhydrous diethyl ether (50 mL) is added to the flask to cover the magnesium turnings.
- 1.4. A solution of 1-bromobutane (15.07 g, 110 mmol) in 100 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.
- 1.5. A small portion (approximately 10 mL) of the 1-bromobutane solution is added to the magnesium turnings to initiate the reaction. The reaction is initiated if the solution becomes cloudy and starts to reflux gently. Gentle heating or the addition of a small crystal of iodine may be required to start the reaction.
- 1.6. Once the reaction has started, the remaining 1-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.
- 1.7. After the addition is complete, the mixture is stirred at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown color.

### 2. Reaction with Ethyl Pivalate

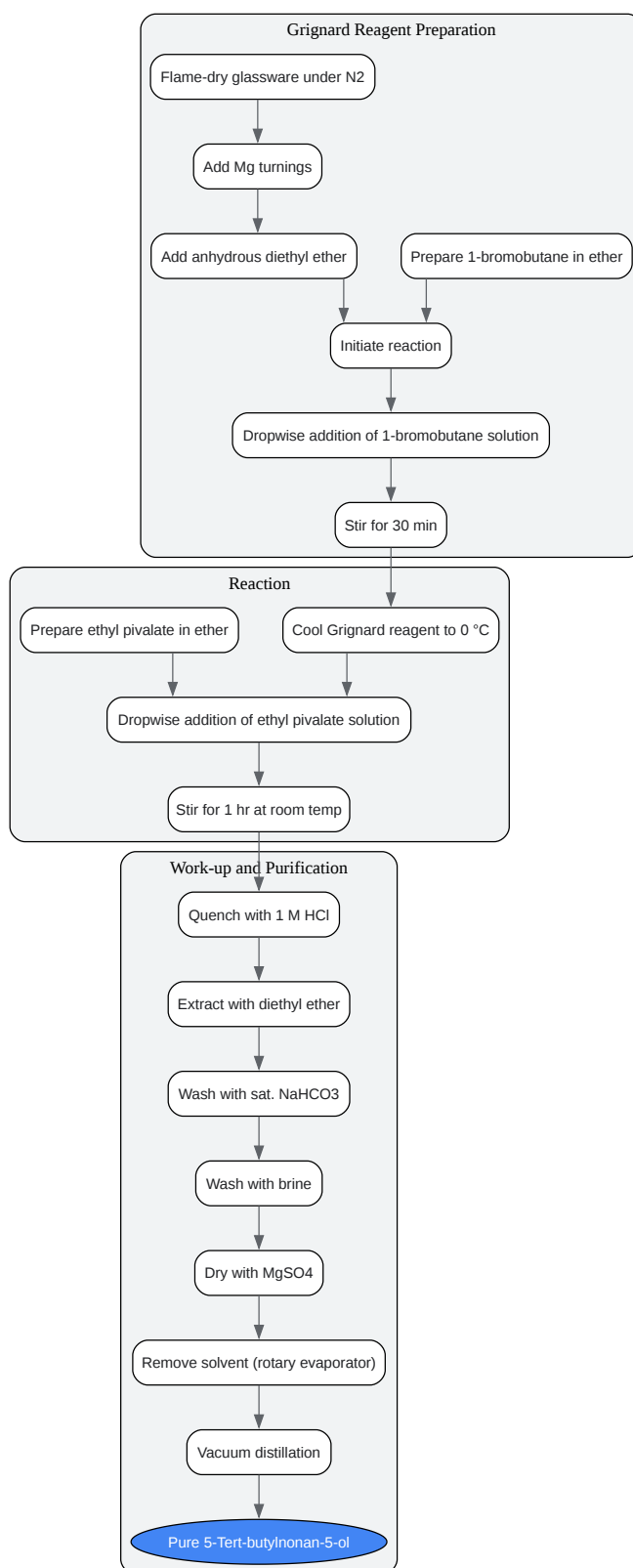
- 2.1. A solution of ethyl pivalate (6.51 g, 50 mmol) in 100 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.
- 2.2. The Grignard reagent solution is cooled to 0 °C in an ice bath.

- 2.3. The ethyl pivalate solution is added dropwise to the stirred Grignard reagent solution at a rate that maintains the reaction temperature below 10 °C.
- 2.4. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.

### 3. Work-up and Purification

- 3.1. The reaction flask is cooled in an ice bath, and the reaction is quenched by the slow, dropwise addition of 100 mL of 1 M hydrochloric acid with vigorous stirring.
- 3.2. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).
- 3.3. The combined organic layers are washed sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of saturated sodium chloride (brine) solution.
- 3.4. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- 3.5. The resulting crude oil is purified by vacuum distillation to yield pure **5-tert-butylnonan-5-ol**.

## Visualizations



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Caption: Experimental workflow for the synthesis of **5-tert-butylnonan-5-ol**.

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## References

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